3-Chloro-4-(piperidin-4-yloxy)pyridine dihydrochloride
Overview
Description
3-Chloro-4-(piperidin-4-yloxy)pyridine dihydrochloride is a chemical compound used in scientific research . Its unique properties make it valuable for studying various biological processes and developing new treatments.
Molecular Structure Analysis
The molecular weight of this compound is 285.6 . The InChI code for this compound is 1S/C10H13ClN2O.2ClH/c11-8-5-10(7-13-6-8)14-9-1-3-12-4-2-9;;/h5-7,9,12H,1-4H2;2*1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Scientific Research Applications
Synthesis and Medicinal Chemistry
The synthesis of related compounds, such as 2-Chloro-4-(piperidin-1-ylmethyl)pyridine and others, plays a crucial role in the development of pharmaceuticals and intermediates. For instance, Shen Li (2012) reported the synthesis of an intermediate used in the production of Lafutidine, highlighting the importance of such chloro-pyridine derivatives in medicinal chemistry Shen Li, 2012.
Drug Development
Compounds with similar structural features are often explored for their potential in drug development. For example, the synthesis of 5′′-(4-Chlorobenzylidene)-4′-(4-chlorophenyl)-5-fluoro-1′,1′′-dimethylindoline-3-spiro-2′-pyrrolidine-3′-spiro-3′′-piperidine-2,4′′-dione, which adopts a twisted chair conformation, shows the versatility of piperidine derivatives in designing molecules with potential pharmacological activities J. Sundar et al., 2011.
Chemical Synthesis and Characterization
The chemical synthesis and characterization of piperidine derivatives, including methods for generating compounds with specific functional groups, are of significant interest. For instance, the practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine showcases the methodologies for creating key intermediates in the preparation of deoxycytidine kinase inhibitors, demonstrating the relevance of such chemical entities in the development of therapeutic agents Haiming Zhang et al., 2009.
Safety and Hazards
properties
IUPAC Name |
3-chloro-4-piperidin-4-yloxypyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.2ClH/c11-9-7-13-6-3-10(9)14-8-1-4-12-5-2-8;;/h3,6-8,12H,1-2,4-5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYDOMJLUMZVPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=NC=C2)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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